Ac-Ala-OH-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

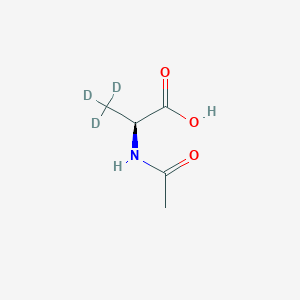

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H9NO3 |

|---|---|

Poids moléculaire |

134.15 g/mol |

Nom IUPAC |

(2S)-2-acetamido-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3 |

Clé InChI |

KTHDTJVBEPMMGL-SRQSVDBESA-N |

SMILES isomérique |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)C |

SMILES canonique |

CC(C(=O)O)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N-acetyl-alanine-d3 (Ac-Ala-OH-d3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of N-acetyl-alanine-d3 (Ac-Ala-OH-d3), a deuterated isotopologue of N-acetyl-alanine. Stable isotope-labeled compounds are critical tools in metabolic research, pharmacokinetics, and as internal standards for quantitative mass spectrometry, enabling precise differentiation from their endogenous counterparts.

Molecular Structure and Formula

N-acetyl-alanine (Ac-Ala-OH) is an acetylated derivative of the amino acid alanine (B10760859). Its standard chemical formula is C₅H₉NO₃.[1][2][3] The deuterated variant, this compound, typically refers to N-Acetyl-L-alanine-3,3,3-d3, where the three hydrogen atoms on the methyl group of the alanine residue are replaced by deuterium (B1214612) atoms.[4][5]

-

Standard (Undeuterated) Form: Ac-Ala-OH

-

Deuterated Form: this compound

-

Linear Formula of Deuterated Form: CD₃CH(NHCOCH₃)CO₂H[5]

-

Molecular Formula of Deuterated Form: C₅H₆D₃NO₃[6]

Determination of Molecular Weight

The molecular weight (MW) of a compound is calculated by summing the atomic weights of its constituent atoms. The substitution of three protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms results in a predictable increase in the overall molecular weight.

Methodology for Calculation

The protocol for calculating the molecular weight is as follows:

-

Identify the Molecular Formula: Determine the precise number of each type of atom in the molecule for both the unlabeled and labeled compound.

-

Assign Atomic Weights: Use the standard atomic weight for each element (C, H, O, N) and the specific atomic weight for deuterium (D).

-

Calculate Total Mass: For each element, multiply the atom count by its atomic weight.

-

Summation: Sum the total masses of all elements to determine the final molecular weight.

Data Presentation

The molecular weights for both the deuterated and non-deuterated forms of N-acetyl-alanine are summarized below.

| Element/Isotope | Symbol | Atom Count (Ac-Ala-OH) | Atom Count (this compound) | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 5 | 5 | 12.011 |

| Hydrogen | H | 9 | 6 | 1.008 |

| Deuterium | D | 0 | 3 | 2.014 |

| Nitrogen | N | 1 | 1 | 14.007 |

| Oxygen | O | 3 | 3 | 15.999 |

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Published Molecular Weight ( g/mol ) |

| N-acetyl-alanine | C₅H₉NO₃ | 131.13 | 131.13[1][2][3][7] |

| N-acetyl-alanine-d3 | C₅H₆D₃NO₃ | 134.15 | 134.15 [4][5] |

The calculated molecular weight for this compound is 134.15 g/mol .

Visualization of Calculation Workflow

The logical process for determining the molecular weight of a stable isotope-labeled compound is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ac-Ala-OH , 98% , 97-69-8 - CookeChem [cookechem.com]

- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-乙酰基-DL-丙氨酸-3,3,3-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Manufacturers of N-Acetyl-D-alanine, 98%, CAS 19436-52-3, A 6351, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

N-Acetyl-L-alanine-d3: A Technical Guide for Researchers

CAS Number: 1485548-36-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Acetyl-L-alanine-d3. This deuterated analog of N-Acetyl-L-alanine is a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary application lies in its use as an internal standard for the precise and accurate measurement of its non-deuterated counterpart, N-acetyl-L-alanine, in various biological matrices.

Physicochemical and General Data

A summary of the key physicochemical properties of N-Acetyl-L-alanine-d3 is presented below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 1485548-36-4 |

| Molecular Formula | C₅H₆D₃NO₃ |

| Molecular Weight | 134.15 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥98 atom % D |

| Synonyms | N-Acetyl-L-alanine-3,3,3-d3, (2S)-2-Acetamido-3,3,3-trideuteriopropanoic acid |

Experimental Protocols

Detailed methodologies for the synthesis of deuterated N-acetyl amino acids and their application in quantitative analysis are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Synthesis of N-Acetyl-L-alanine-d3 (General Procedure)

The synthesis of N-Acetyl-L-alanine-d3 can be achieved through the acetylation of L-alanine-d3. A general method involves the use of acetic anhydride (B1165640) in an appropriate solvent.

Materials:

-

L-alanine-d3

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Dissolution: Suspend L-alanine-d3 in glacial acetic acid in a round-bottom flask.

-

Acetylation: Add acetic anhydride to the suspension. The molar ratio of acetic anhydride to L-alanine-d3 is typically in a slight excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica (B1680970) gel.

Quantitative Analysis of N-Acetyl-L-alanine using N-Acetyl-L-alanine-d3 by LC-MS/MS

N-Acetyl-L-alanine-d3 is predominantly used as an internal standard for the quantification of N-Acetyl-L-alanine in biological samples like plasma, urine, or tissue extracts. A general workflow for such an analysis is described below.

Materials and Equipment:

-

Biological sample (e.g., plasma, urine)

-

N-Acetyl-L-alanine-d3 (internal standard)

-

N-Acetyl-L-alanine (analytical standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

Analytical column (e.g., C18 reversed-phase column)

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample (e.g., 100 µL), add a known amount of N-Acetyl-L-alanine-d3 solution in a suitable solvent.

-

Add a protein precipitation solvent (e.g., 4 volumes of ice-cold methanol).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% FA).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both N-Acetyl-L-alanine and N-Acetyl-L-alanine-d3 need to be determined by infusing the pure compounds into the mass spectrometer. For example:

-

N-Acetyl-L-alanine: [M+H]⁺ or [M-H]⁻ → fragment ion

-

N-Acetyl-L-alanine-d3: [M+H]⁺ or [M-H]⁻ → corresponding fragment ion (with a 3 Da mass shift)

-

-

Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (N-Acetyl-L-alanine) and the internal standard (N-Acetyl-L-alanine-d3).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Prepare a calibration curve by analyzing a series of known concentrations of N-Acetyl-L-alanine with a fixed concentration of the internal standard.

-

Determine the concentration of N-Acetyl-L-alanine in the biological samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the general workflow for the use of an internal standard in quantitative analysis and a representative experimental workflow for LC-MS/MS analysis.

Synthesis of Deuterated N-acetyl-L-alanine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis of deuterated N-acetyl-L-alanine, a critical isotopically labeled compound for various applications in drug development, metabolic research, and advanced analytical techniques. The document details a robust synthetic pathway commencing with the perdeuteration of L-alanine, followed by N-acetylation and subsequent enantioselective resolution to yield the target compound, N-acetyl-L-alanine-d4. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to facilitate reproducible and efficient laboratory execution.

Introduction

Deuterium-labeled compounds, such as N-acetyl-L-alanine, are invaluable tools in pharmaceutical and biomedical research. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the pharmacokinetic profile of a drug molecule, often leading to improved metabolic stability and a more favorable therapeutic window. Furthermore, deuterated analogues are extensively used as internal standards in mass spectrometry-based bioanalysis and for mechanistic studies of enzymatic reactions. This guide focuses on a well-documented methodology for the preparation of N-acetyl-L-alanine with deuterium incorporation at the α- and β-positions.

Synthetic Pathway Overview

The synthesis of N-acetyl-L-alanine-d4 is a multi-step process that begins with the deuteration of commercially available L-alanine to produce perdeuterated DL-alanine-d7. This is followed by the acetylation of the amino group to yield N-acetyl-DL-alanine-d4. The final and crucial step involves the kinetic resolution of the racemic mixture to isolate the desired L-enantiomer.

Caption: Overall synthetic pathway for N-acetyl-L-alanine-d4.

Experimental Protocols

Synthesis of Perdeuterated DL-Alanine-d7

This protocol describes the deuteration of L-alanine at the α and β positions, resulting in a racemic mixture of perdeuterated alanine.

Materials:

-

L-alanine

-

Aluminum sulfate (B86663) (AlSO4)

-

Pyridoxal hydrochloride

-

Deuterium oxide (D2O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine L-alanine, a catalytic amount of aluminum sulfate, and pyridoxal hydrochloride.

-

Add deuterium oxide (D2O) to the flask to serve as the deuterium source and solvent.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, DL-alanine-d7, can be isolated by removal of the solvent under reduced pressure.

Note: This method results in an overall deuterium incorporation of approximately 90% ± 1, with 97% deuteration at the α-position and 86% at the β-position[1].

Synthesis of N-Acetyl-DL-alanine-d4

This protocol details the acetylation of the deuterated racemic alanine.

Materials:

-

DL-Alanine-d7

-

Acetic anhydride

-

Deuterium oxide (D2O)

Procedure:

-

Dissolve the DL-alanine-d7 in D2O in a suitable reaction vessel.

-

Add an excess of acetic anhydride to the solution.

-

Heat the reaction mixture to 70°C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

-

Once the reaction is complete, the N-acetyl-DL-alanine-d4 can be isolated, typically by removal of volatiles under reduced pressure.

Kinetic Resolution of N-Acetyl-DL-alanine-d4

This protocol describes the enantioselective separation of the L-isomer of N-acetyl-alanine-d4.

Materials:

-

N-Acetyl-DL-alanine-d4

-

L-leucinamide

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of N-acetyl-DL-alanine-d4 and L-leucinamide in ethanol at 50°C.

-

Allow the solution to stand at room temperature overnight.

-

Needle-like crystals of the salt of L-leucinamide and N-acetyl-L-alanine-d4 will precipitate.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Isolation of N-acetyl-L-alanine-d4

This protocol describes the final isolation of the target compound.

Materials:

-

Salt of L-leucinamide and N-acetyl-L-alanine-d4

-

Amberlite-IR-120 resin

Procedure:

-

Prepare a column with Amberlite-IR-120 resin.

-

Dissolve the salt of L-leucinamide and N-acetyl-L-alanine-d4 in a suitable solvent (e.g., water).

-

Pass the solution through the Amberlite-IR-120 column.

-

Collect the eluent containing the N-acetyl-L-alanine-d4.

-

Lyophilize or evaporate the solvent to obtain the final product as a white solid.

Caption: Experimental workflow for the synthesis of N-acetyl-L-alanine-d4.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of N-acetyl-L-alanine-d4.

| Parameter | Value | Reference |

| Precursor Isotopic Purity | ||

| Overall Deuteration (DL-alanine-d7) | 90% ± 1 | [1] |

| α-position Deuteration | 97% | [1] |

| β-position Deuteration | 86% | [1] |

| Final Product Properties | ||

| Yield | Good | [1] |

| Optical Rotation [α]D25 | 60.7° (c=2, water) | [1] |

Characterization

The synthesized N-acetyl-L-alanine-d4 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Optical Rotation

The optical rotation of the final product is a critical measure of its enantiomeric purity. The experimentally determined value should be compared to the literature value.

| Compound | Reported Optical Rotation [α]D25 | Reference |

| N-acetyl-L-alanine-d4 | 60.7° (c=2, water) | [1] |

| Reference N-acetyl-L-alanine | 63.6° (c=2, water) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and determining the extent of deuteration.

-

¹H NMR: The proton NMR spectrum of N-acetyl-L-alanine-d4 is expected to show a significant reduction or complete absence of signals corresponding to the α-proton and the methyl protons compared to the non-deuterated standard. The signal for the acetyl methyl group should remain.

-

¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of the carbon backbone.

-

²H NMR: Deuterium NMR can be used to directly observe the incorporated deuterium atoms.

Reference NMR Data for N-acetyl-L-alanine (non-deuterated):

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| α-H | ~4.3 | Quartet |

| β-CH₃ | ~1.4 | Doublet |

| Acetyl-CH₃ | ~2.0 | Singlet |

| ¹³C NMR | ||

| Carbonyl (amide) | ~173 | Singlet |

| Carbonyl (acid) | ~177 | Singlet |

| α-C | ~50 | Singlet |

| β-C | ~17 | Singlet |

| Acetyl-C | ~22 | Singlet |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation by analyzing the isotopic distribution.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated N-acetyl-L-alanine. The detailed protocols and data presented herein are intended to support researchers in the successful and reproducible preparation of this important isotopically labeled molecule. The described methods, from the initial deuteration of the amino acid precursor to the final enantioselective resolution and purification, offer a reliable pathway to obtaining high-purity N-acetyl-L-alanine-d4 for a wide range of scientific applications.

References

An In-Depth Technical Guide to N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and research applications of N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3). This deuterated acetylated amino acid is a valuable tool in metabolic research and drug development, primarily serving as a stable isotope-labeled internal standard or tracer.

Core Physical and Chemical Properties

N-Acetyl-L-alanine-d3 is a deuterated analog of N-Acetyl-L-alanine. The deuterium (B1214612) labeling on the methyl group of the alanine (B10760859) residue results in a mass shift of +3, making it distinguishable from its endogenous counterpart by mass spectrometry. This property is fundamental to its application in tracer studies and quantitative analysis.

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated stereoisomers. Data for the deuterated compound is provided where available; in its absence, data for the closely related non-deuterated forms is included for reference.

Table 1: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 125 - 128 °C (for non-deuterated D-form) | [1][2] |

| Solubility | Slightly soluble in water (for non-deuterated D-form) | [2][3] |

| Storage Temperature | Room temperature or -20°C | [2][4] |

Table 2: Chemical and Isotopic Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆D₃NO₃ | [5] |

| Molecular Weight | 134.15 g/mol | [5][6] |

| Exact Mass | 134.0771 g/mol | [7][8] |

| Isotopic Purity | ≥98 atom % D | [9] |

| Mass Shift | M+3 |

Table 3: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-acetamido-3,3,3-trideuteriopropanoic acid | [6][7] |

| Synonyms | This compound, N-Acetyl-L-alanine-3,3,3-d3 | [6] |

| CAS Number | 1485548-36-4 | [6][7] |

| PubChem CID | 129677003 | [6] |

| InChI Key | KTHDTJVBEPMMGL-SRQSVDBESA-N | [6] |

| SMILES | [2H]C([2H])([2H])--INVALID-LINK--NC(=O)C | [7] |

Experimental Protocols and Analytical Methodologies

The characterization and quantification of this compound in biological matrices or research samples typically involve chromatographic separation followed by mass spectrometric or spectroscopic detection. While specific, detailed protocols are often application-dependent and published in primary research literature, the following sections outline the standard methodologies.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix (e.g., plasma, cell culture media, tissue homogenate) and remove interfering substances. A typical workflow involves:

-

Protein Precipitation: For biological samples, proteins are often precipitated using a cold organic solvent like acetonitrile (B52724) or methanol (B129727). The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the analyte is carefully collected.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the subsequent analytical method, such as the initial mobile phase of the chromatography.

Chromatographic Separation: Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the sample.

-

Stationary Phase (Column): A reversed-phase column (e.g., C18) is commonly used for separating small polar molecules like acetylated amino acids.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve optimal separation.

-

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution.

Detection and Quantification: Mass Spectrometry (MS)

Tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of stable isotope-labeled compounds.[10]

-

Ionization: Electrospray ionization (ESI), either in positive or negative mode, is commonly used to ionize the analyte.

-

Mass Analysis: A triple quadrupole mass spectrometer is often used.

-

Multiple Reaction Monitoring (MRM): This highly specific mode is used for quantification. A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor -> product ion transition is unique to the analyte and provides high specificity.

-

Precursor/Product Ions: For this compound, the precursor ion would correspond to its molecular weight, and the product ions would be generated by fragmentation of the molecule. The corresponding transitions for the non-labeled endogenous N-Acetyl-L-alanine would be monitored simultaneously.

-

-

Quantification: The concentration of the endogenous analyte is determined by comparing the peak area ratio of the endogenous analyte to the known concentration of the this compound internal standard.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling of the compound.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the alanine moiety would be absent due to the deuterium substitution. The remaining signals would confirm the rest of the structure.

-

¹³C NMR: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium, confirming the position of the label.[11]

Applications in Research and Drug Development

The primary application of this compound is as a tracer in metabolic studies and as an internal standard for the accurate quantification of its non-labeled counterpart, N-Acetyl-L-alanine.

-

Metabolic Flux Analysis: By introducing this compound into a biological system (cell culture, animal model), researchers can trace the metabolic fate of the acetyl and alanine moieties. This allows for the investigation of pathways such as the glucose-alanine cycle and central carbon metabolism.[12]

-

Pharmacokinetic Studies: In drug development, if a drug is metabolized to N-Acetyl-alanine, the deuterated standard can be used to accurately quantify the formation of this metabolite.

-

Biomarker Quantification: N-Acetyl-L-alanine may be a biomarker for certain physiological or pathological states. This compound allows for its precise and accurate quantification in complex biological samples.

Mandatory Visualizations

Experimental Workflow for Analyte Quantification

Caption: Workflow for quantifying endogenous N-Acetyl-L-alanine using this compound as an internal standard.

Metabolic Tracer Experimental Workflow

Caption: General workflow for a metabolic tracer experiment using this compound.

Relevant Metabolic Pathway: The Glucose-Alanine Cycle

N-Acetyl-L-alanine is structurally related to L-alanine, a key player in the glucose-alanine cycle. This cycle facilitates the transport of amino groups from muscle to the liver in a non-toxic form and is crucial for gluconeogenesis during periods of fasting or prolonged exercise.[12]

Caption: The Glucose-Alanine cycle, a key metabolic pathway involving the parent amino acid of this compound.

References

- 1. labsolu.ca [labsolu.ca]

- 2. echemi.com [echemi.com]

- 3. AC-D-ALA-OH | 19436-52-3 [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. clearsynth.com [clearsynth.com]

- 6. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]

- 8. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]

- 9. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Safety of Ac-Ala-OH-d3

This guide provides comprehensive safety information for N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3), a deuterated derivative of N-Acetyl-L-alanine. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The safety profile of this compound is expected to be closely aligned with its non-deuterated counterpart, N-Acetyl-L-alanine, due to their structural similarity. This document compiles available data to ensure safe handling and use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Data of this compound

| Property | Value |

| Molecular Formula | C₅H₆D₃NO₃[2] |

| Molecular Weight | 134.15 g/mol [3][4] |

| Appearance | White to off-white solid/powder.[5] |

| Melting Point | 122-128°C[5][6] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at ≥10 mg/mL. Sparingly soluble in ethanol (B145695) (1-10 mg/mL).[2] |

| Storage Temperature | 2-8°C[7] |

Experimental Protocols: Safety Handling and Emergency Procedures

Detailed procedures are essential to minimize risk during the handling and in the event of accidental exposure to this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid protocols.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

The following diagram illustrates the decision-making process for first aid in response to exposure.

Caption: First-Aid Decision Pathway for this compound Exposure.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is 2-8°C.[7]

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[7]

Toxicological Information

Disclaimer: This guide is for informational purposes only and is intended for use by qualified personnel. It is based on the best available information for this compound and its non-deuterated analog. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and exercise due care when handling this chemical.

References

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Biological Function of N-acetyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (NAAL) is an N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various biological systems, from bacteria to humans.[1][2] Historically viewed as a simple product of protein degradation and amino acid metabolism, recent research has unveiled its more nuanced roles in critical biological processes, including immune modulation and as a potential biomarker in several diseases. This technical guide provides a comprehensive overview of the current understanding of the biological function of N-acetyl-L-alanine, with a focus on its metabolism, signaling roles, and implications for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl-L-alanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| CAS Number | 97-69-8 | [3] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in water | [3] |

Metabolism of N-acetyl-L-alanine

The cellular concentration of N-acetyl-L-alanine is tightly regulated through a balance of biosynthesis and degradation pathways.

Biosynthesis

N-acetyl-L-alanine is primarily synthesized through two main pathways:

-

Degradation of N-terminally acetylated proteins: A significant portion of eukaryotic proteins are N-terminally acetylated, a modification that can influence their stability and function. The breakdown of these proteins by proteases releases N-acetylated amino acids, including N-acetyl-L-alanine.[4]

-

Direct N-acetylation of L-alanine: N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various substrates, including amino acids. Specific NATs are responsible for the direct N-acetylation of L-alanine to form N-acetyl-L-alanine.[4][5] The ribosomal-protein-alanine N-acetyltransferase (EC 2.3.1.128) specifically acetylates the L-alanine at the N-terminus of ribosomal proteins.[6]

Degradation

The primary route for N-acetyl-L-alanine degradation is through hydrolysis to yield L-alanine and acetate. This reaction is catalyzed by aminoacylases.

-

Aminoacylase-1 (ACY1): This cytosolic, zinc-dependent metalloenzyme hydrolyzes various N-acyl-L-amino acids.[3][7] Mutations in the ACY1 gene can lead to aminoacylase-1 deficiency, an inborn error of metabolism characterized by the accumulation and increased urinary excretion of several N-acetylated amino acids, including N-acetyl-L-alanine.[3]

-

N-acetylalanine aminopeptidase: A specific enzyme isolated from human erythrocytes that liberates N-acetylalanine from the N-terminus of peptides.[8]

The overall metabolic pathway of N-acetyl-L-alanine is depicted in the following diagram.

Biological Functions and Signaling Roles

Emerging evidence suggests that N-acetyl-L-alanine is not merely a metabolic byproduct but an active signaling molecule, particularly in the context of the immune system and neurological disorders.

Immunomodulation

-

Guillain-Barré Syndrome (GBS): A recent Mendelian randomization study has implicated N-acetyl-L-alanine as a potential mediator in the pathogenesis of Guillain-Barré syndrome. The study found that an increased genetic predisposition for higher levels of CD3 on activated and secreting regulatory T cells (Tregs) was associated with an increased risk of GBS.[1][4] Notably, plasma levels of N-acetyl-L-alanine were also positively correlated with GBS risk, and it was estimated that NAAL mediates approximately 10% of the effect of the Treg phenotype on GBS risk.[1][4] This suggests a potential signaling role for NAAL in the dysregulation of immune tolerance observed in GBS.

The proposed signaling relationship is illustrated below.

References

- 1. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]

- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. N-Acetylalanine aminopeptidase, a new enzyme from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of Ac-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetyl-Alanine-d3 (Ac-Ala-OH-d3). Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on data from its non-deuterated analog, N-Acetyl-L-alanine, to provide a reliable estimate. This guide includes a summary of quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and biological pathways.

Core Topic: Solubility of this compound

N-Acetyl-Alanine-d3 is a deuterated form of N-Acetyl-Alanine, an N-acetylated derivative of the amino acid alanine. The introduction of deuterium (B1214612) atoms can subtly influence the physicochemical properties of a molecule, including its solubility, due to the kinetic isotope effect and changes in intermolecular interactions. However, for practical purposes in solution, the solubility is expected to be very similar to its non-deuterated counterpart. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based assays, in metabolic flux analysis, and in the formulation of drug products.

Data Presentation: Quantitative Solubility of N-Acetyl-L-alanine

The following table summarizes the available quantitative solubility data for N-Acetyl-L-alanine in several common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Source |

| Water | 26 | 198.27 | Not Specified | Selleck Chemicals |

| DMSO | 26 | 198.27 | Not Specified | Selleck Chemicals |

| Ethanol | 26 | 198.27 | Not Specified | Selleck Chemicals |

| Water (Predicted) | 43.6 | 332.5 | Not Specified | FooDB |

Note: The data presented is for the non-deuterated analog, N-Acetyl-L-alanine, and should be considered an estimate for this compound.

Experimental Protocols

Accurate determination of solubility is fundamental for the successful application of any compound in research and development. The following are detailed methodologies for two common types of solubility assays: the thermodynamic (shake-flask) method and the kinetic solubility assay.

1. Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a given temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to ensure equilibrium has been reached.[1][2]

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UPLC method with a calibration curve prepared from known concentrations of the compound.[3]

-

Calculate the solubility as the average concentration from the samples where equilibrium was confirmed.

2. Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery to identify compounds with potential solubility issues.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader with nephelometric or UV-Vis capabilities, or an LC-MS system for analysis.[4][5]

-

Automated liquid handling system (recommended for high-throughput)

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO.

-

Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer to each well to reach the final desired volume and concentration, ensuring immediate and thorough mixing.[6]

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a set period (e.g., 2 hours).[7]

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be quantified by UV-Vis spectroscopy or LC-MS/MS against a standard curve.[6][7]

Mandatory Visualizations

The following diagrams illustrate key experimental and conceptual frameworks relevant to the study of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Hypothetical Metabolic Pathway Utilizing this compound.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Quantification of N-Acetyl-Alanine (Ac-Ala-OH) using Ac-Ala-OH-d3 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid alanine. The quantification of N-acetylated amino acids is of growing interest in various fields, including metabolomics, biomarker discovery, and pharmaceutical development, as they can be indicative of specific metabolic pathways or disease states. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and selective quantification of small molecules like Ac-Ala-OH in complex biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in LC-MS, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Ac-Ala-OH-d3, a deuterated analog of Ac-Ala-OH, serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by its mass.

These application notes provide a detailed protocol for the quantification of Ac-Ala-OH in human plasma using this compound as an internal standard with LC-MS/MS.

Physicochemical Properties

A fundamental understanding of the analyte and internal standard is essential for method development.

| Property | N-Acetyl-L-alanine (Ac-Ala-OH) | N-Acetyl-L-alanine-d3 (this compound) |

| Molecular Formula | C5H9NO3 | C5H6D3NO3 |

| Molecular Weight | 131.13 g/mol | 134.15 g/mol [1] |

| CAS Number | 97-69-8 | 1485548-36-4[1] |

| Appearance | White crystalline solid | Solid |

| Solubility | Soluble in water | Soluble in water |

Experimental Protocols

Materials and Reagents

-

N-Acetyl-L-alanine (Ac-Ala-OH) analytical standard

-

N-Acetyl-L-alanine-d3 (this compound) internal standard

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (control matrix)

Preparation of Stock and Working Solutions

-

Ac-Ala-OH Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ac-Ala-OH and dissolve it in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Ac-Ala-OH Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Ac-Ala-OH stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological matrix (blank matrix for calibration standards and QCs, and study samples) into 1.5 mL microcentrifuge tubes.

-

For calibration standards and QCs, add the appropriate volume of the Ac-Ala-OH working solutions.

-

Add 10 µL of the this compound working solution to all tubes.

-

Gently vortex each tube for 10-15 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ac-Ala-OH | 132.1 | 88.1 | 15 |

| This compound | 135.1 | 91.1 | 15 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Method Validation

The method should be validated according to established bioanalytical method validation guidelines. The following tables present illustrative data for a typical method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Ac-Ala-OH | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 3 | 95 - 105 | > 85 |

| High QC | 800 | 95 - 105 | > 85 |

Conclusion

The protocol described provides a robust and reliable method for the quantification of N-acetyl-alanine in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for regulated bioanalysis and research applications. This methodology can be adapted for other biological matrices and can serve as a foundation for the development of quantitative assays for other N-acetylated amino acids.

References

Application Note: High-Throughput Quantification of N-acetyl-L-alanine in Human Plasma using a Deuterated Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-alanine (NALA) is an N-acyl-alpha amino acid, a class of molecules involved in various biological processes.[1][2] It is formed through the N-terminal acetylation of proteins, a common modification in eukaryotes, or through the degradation of these acetylated proteins.[1] Accurate quantification of NALA in biological matrices like plasma is essential for metabolomics research, biomarker discovery, and understanding its potential role in various physiological and pathological states.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetyl-L-alanine in human plasma. The use of a stable isotope-labeled deuterated internal standard (N-acetyl-L-alanine-d4) ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation.[3] The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis.

Principle of the Method

The quantification is based on the stable isotope dilution method. A known concentration of N-acetyl-L-alanine-d4 (the internal standard, IS) is spiked into plasma samples, calibrators, and quality controls (QCs). The endogenous NALA (analyte) and the IS are extracted simultaneously. During LC-MS/MS analysis, the analyte and IS are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). The ratio of the analyte's peak area to the IS's peak area is used to calculate the concentration of NALA in the sample, effectively normalizing for any analyte loss during sample processing and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards: N-acetyl-L-alanine (≥99%), N-acetyl-L-alanine-d4 (IS, ≥98% isotopic purity)

-

Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (Ultrapure, 18.2 MΩ·cm)

-

Additives: Formic acid (FA, LC-MS grade)

-

Biological Matrix: Drug-free human plasma

-

Consumables: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, autosampler vials

Equipment

-

LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Sciex ExionLC)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500 QTRAP)

-

General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, nitrogen evaporator

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of N-acetyl-L-alanine and N-acetyl-L-alanine-d4 by dissolving 10 mg of each compound in 10 mL of 50% methanol. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the NALA stock solution in 50% methanol to create working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

-

Internal Standard (IS) Working Solution:

-

Dilute the N-acetyl-L-alanine-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

-

Sample Preparation

-

Aliquot: Transfer 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Precipitate: Add 200 µL of the Internal Standard Working Solution (100 ng/mL N-acetyl-L-alanine-d4 in acetonitrile) to each tube.

-

Mix: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Parameters:

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[5]

-

Mobile Phase A: Water with 0.1% Formic Acid[5]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0 - 1.0 min: 2% B

-

1.0 - 3.0 min: 2% to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.0 - 4.1 min: 95% to 2% B

-

4.1 - 5.0 min: Hold at 2% B (Re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 120°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 2.5 kV

-

MRM Transitions: (Note: These values are illustrative and must be optimized for the specific instrument used).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-acetyl-L-alanine | 132.1 | 86.1 | 20 | 10 |

| N-acetyl-L-alanine-d4 | 136.1 | 90.1 | 20 | 10 |

Data Presentation

Quantitative data should be processed using appropriate software (e.g., MassLynx, Analyst). A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

Table 1: Example Calibration Curve Data

| Standard Conc. (ng/mL) | NALA Peak Area | IS Peak Area | Peak Area Ratio (NALA/IS) | Accuracy (%) |

| 5 | 4,850 | 950,100 | 0.0051 | 102.0 |

| 10 | 9,980 | 955,200 | 0.0105 | 100.5 |

| 50 | 51,200 | 961,500 | 0.0533 | 99.1 |

| 100 | 103,500 | 958,900 | 0.1079 | 98.9 |

| 500 | 521,600 | 965,400 | 0.5403 | 99.5 |

| 1000 | 1,055,800 | 962,300 | 1.0972 | 100.8 |

| 2000 | 2,125,000 | 959,800 | 2.2140 | 99.2 |

Table 2: Example Quantification of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |

| Low (LQC) | 15 | 14.7 ± 0.9 | 6.1 | 98.0 |

| Medium (MQC) | 150 | 154.2 ± 7.1 | 4.6 | 102.8 |

| High (HQC) | 1500 | 1468.5 ± 55.8 | 3.8 | 97.9 |

Visualizations

Caption: Workflow for N-acetyl-L-alanine quantification.

Caption: Metabolic origin of N-acetyl-L-alanine.

Conclusion

The LC-MS/MS method described provides a rapid, selective, and reliable approach for the quantification of N-acetyl-L-alanine in human plasma. The simple sample preparation protocol and short chromatographic run time make it ideal for high-throughput applications in clinical and research settings. The use of a deuterated internal standard ensures the method's accuracy and robustness, making it a valuable tool for studying the role of N-acetylated amino acids in human health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 2. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 5. cms.mz-at.de [cms.mz-at.de]

Application Note: Ac-Ala-OH-d3 Protocol for Enhanced Quantitative Metabolomics

References

Application Notes and Protocols for Ac-Ala-OH-d3 in Targeted Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of targeted mass spectrometry, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are fundamental to achieving reliable quantitative data by correcting for variability during sample preparation and analysis.[1][2][3][4] Ac-Ala-OH-d3, or N-acetyl-d3-alanine, is a deuterated analog of N-acetyl-alanine and serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the utilization of this compound in targeted mass spectrometry workflows, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

N-acetyl-alanine is an endogenous metabolite, and its accurate quantification is crucial in various research areas, including metabolomics and clinical diagnostics. The use of this compound, which is chemically identical to the analyte but mass-shifted, allows for the mitigation of matrix effects and variations in instrument response, leading to high-quality, reproducible results.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample at the earliest stage of analysis.[1][5] The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, derivatization (if any), and chromatographic separation.[1] Because they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities can be used to accurately determine the concentration of the native analyte, effectively normalizing for any sample loss or ionization suppression.[1]

Featured Application: Quantification of N-acetyl-alanine in Human Plasma

This section outlines a typical application for the quantification of endogenous N-acetyl-alanine in human plasma using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the targeted quantification of N-acetyl-alanine is depicted below.

Caption: Figure 1. Experimental Workflow for N-acetyl-alanine Quantification.

Materials and Reagents

-

Analytes: N-acetyl-alanine, this compound (N-acetyl-L-alanine-d3)[6]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid

-

Biological Matrix: Human plasma (K2-EDTA)

-

Equipment: Centrifuge, evaporator, vortex mixer, analytical balance, LC-MS/MS system

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-acetyl-alanine and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the N-acetyl-alanine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation Protocol

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for N-acetyl-alanine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-acetyl-alanine | 132.1 | 88.1 (Quantifier) | 100 | 15 |

| 132.1 | 44.1 (Qualifier) | 100 | 25 | |

| This compound | 135.1 | 91.1 | 100 | 15 |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the quantifier and qualifier ions of N-acetyl-alanine and the single transition for this compound.

-

Peak Area Ratio Calculation: Calculate the ratio of the peak area of the N-acetyl-alanine quantifier to the peak area of this compound for all standards, QCs, and samples.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Quantification of Unknowns: Determine the concentration of N-acetyl-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

A summary of typical validation parameters for the quantification of N-acetyl-alanine using this compound is presented in Table 2. These values represent expected performance and should be established for each specific assay.

Table 2: Typical Method Validation Parameters

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1-5 ng/mL |

| Limit of Quantification (LOQ) | 5-10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Monitored and compensated by IS |

| Stability (Freeze-thaw, bench-top) | Analyte degradation < 15% |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, ensure correct mobile phase preparation |

| Low Signal Intensity | Ion source contamination, poor ionization | Clean ion source, optimize MS parameters |

| High Background Noise | Contaminated solvents or reagents | Use high-purity solvents and reagents |

| Inconsistent Results | Inaccurate pipetting, sample degradation | Use calibrated pipettes, ensure proper sample storage and handling |

| Internal Standard Signal Varies | Inconsistent spiking, degradation of IS | Ensure consistent addition of IS, check stability of IS solution |

Logical Relationship of Internal Standard Correction

The diagram below illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.

Caption: Figure 2. Correction Logic of a Stable Isotope-Labeled Internal Standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the targeted quantification of N-acetyl-alanine in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique, ensuring the generation of high-quality, accurate, and reproducible quantitative data essential for advancing scientific research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. medkoo.com [medkoo.com]

Application Notes and Protocols: Ac-Ala-OH-d3 for the Investigation of Diabetic Neuropathic Pain

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that often leads to chronic pain, numbness, and tingling in the extremities.[1][2] The pathogenesis of DPN is complex and involves multiple interconnected molecular pathways, including oxidative stress, inflammation, advanced glycation end-product (AGE) formation, and activation of the polyol and protein kinase C (PKC) pathways.[3][4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is considered a key driver of neuronal damage in DPN.[2][6]

N-acetyl-alanine (Ac-Ala-OH) is an acetylated amino acid, structurally similar to N-acetylcysteine (NAC), a compound known for its antioxidant properties.[7] While research on Ac-Ala-OH for diabetic neuropathy is emerging, its potential to mitigate oxidative stress and provide neuroprotection makes it a promising candidate for investigation. Ac-Ala-OH-d3 is a deuterated form of N-acetyl-alanine, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tool for researchers, particularly in pharmacokinetic (PK) and metabolic studies. The mass shift introduced by deuterium allows for its precise differentiation from the endogenous, non-deuterated compound in biological samples using mass spectrometry. This application note provides a hypothetical framework and detailed protocols for utilizing this compound in the preclinical study of a potential therapeutic agent, Ac-Ala-OH, for diabetic neuropathic pain.

Proposed Mechanism of Action of Ac-Ala-OH

Drawing parallels from the known effects of antioxidants like N-acetylcysteine and alpha-lipoic acid in diabetic neuropathy, we propose that Ac-Ala-OH exerts its therapeutic effects through the following mechanisms:

-

Reduction of Oxidative Stress: Ac-Ala-OH may act as a direct scavenger of reactive oxygen species or, more likely, as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[6][7] By replenishing GSH levels, it could help restore the cellular redox balance and protect neurons from oxidative damage.

-

Anti-inflammatory Effects: Chronic inflammation is a key feature of diabetic neuropathy. Ac-Ala-OH may help to suppress the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines that contribute to nerve damage and pain.[8]

-

Improvement of Nerve Blood Flow: Oxidative stress can lead to endothelial dysfunction and impaired nerve blood flow, contributing to nerve hypoxia and injury. By improving endothelial function, Ac-Ala-OH could enhance microcirculation to the peripheral nerves.[8][9]

Application of this compound

The primary application of this compound is as an internal standard for the accurate quantification of Ac-Ala-OH in biological matrices (e.g., plasma, nerve tissue) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its utility also extends to:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, Ac-Ala-OH.

-

Metabolic Stability Assays: To differentiate the administered drug from its metabolites.

-

Tracer Studies: To track the fate of the molecule in vivo.

Experimental Protocols

Protocol 1: Induction of Diabetic Neuropathy in a Rodent Model

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (B1681764) (STZ), a widely used model for studying diabetic neuropathy.

Materials:

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

-

8-10 week old male C57BL/6 mice

-

Blood glucose meter and test strips

-

Insulin (B600854) (optional, for maintaining animal health)

Procedure:

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A typical dose is 50 mg/kg body weight.

-

Administer the STZ solution via intraperitoneal (i.p.) injection daily for five consecutive days.

-

Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Animals with non-fasting blood glucose levels ≥250 mg/dL are considered diabetic.

-

Allow 4-6 weeks for the development of neuropathic pain symptoms, which can be assessed using the behavioral tests described in Protocol 2.

-

Monitor animal weight and general health regularly. If severe weight loss occurs, a low dose of long-acting insulin may be administered.

Protocol 2: Assessment of Neuropathic Pain Behavior

A. Mechanical Allodynia (von Frey Test)

-

Place mice in individual plexiglass chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

B. Thermal Hyperalgesia (Hargreaves Test)

-

Place mice in individual plexiglass chambers on a glass plate and allow them to acclimate.

-

Position a radiant heat source under the glass plate, focused on the plantar surface of the hind paw.

-

Measure the time taken for the mouse to withdraw its paw (paw withdrawal latency, PWL).

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Protocol 3: Pharmacokinetic Study of Ac-Ala-OH using this compound

Objective: To determine the plasma concentration-time profile of Ac-Ala-OH following oral administration in diabetic mice.

Procedure:

-

Fast diabetic mice with established neuropathy for 4 hours.

-

Administer a single oral dose of Ac-Ala-OH (e.g., 100 mg/kg).

-

Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Sample Preparation and LC-MS/MS Analysis

A. Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

To 20 µL of plasma, add 80 µL of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard, this compound (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions (Hypothetical)

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Ac-Ala-OH: Q1/Q3 transition to be determined (e.g., m/z 146.1 -> 84.1)

-

This compound: Q1/Q3 transition to be determined (e.g., m/z 149.1 -> 87.1)

-

Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments to evaluate the efficacy and pharmacokinetics of Ac-Ala-OH.

Table 1: Effect of Ac-Ala-OH on Mechanical Allodynia in STZ-Induced Diabetic Mice

| Treatment Group | N | Baseline PWT (g) | Week 4 PWT (g) | Week 8 PWT (g) |

| Non-Diabetic Control | 10 | 4.1 ± 0.3 | 4.2 ± 0.2 | 4.3 ± 0.3 |

| Diabetic + Vehicle | 10 | 4.0 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| Diabetic + Ac-Ala-OH (50 mg/kg) | 10 | 4.2 ± 0.3 | 1.5 ± 0.2# | 2.1 ± 0.3# |

| Diabetic + Ac-Ala-OH (100 mg/kg) | 10 | 4.1 ± 0.2 | 2.4 ± 0.3# | 3.5 ± 0.4# |

| Data are presented as Mean ± SEM. *p<0.05 vs. Non-Diabetic Control; #p<0.05 vs. Diabetic + Vehicle. |

Table 2: Effect of Ac-Ala-OH on Thermal Hyperalgesia in STZ-Induced Diabetic Mice

| Treatment Group | N | Baseline PWL (s) | Week 4 PWL (s) | Week 8 PWL (s) |

| Non-Diabetic Control | 10 | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.6 ± 0.9 |

| Diabetic + Vehicle | 10 | 10.3 ± 0.6 | 4.5 ± 0.4 | 4.1 ± 0.5 |

| Diabetic + Ac-Ala-OH (50 mg/kg) | 10 | 10.6 ± 0.7 | 6.2 ± 0.5# | 7.5 ± 0.6# |

| Diabetic + Ac-Ala-OH (100 mg/kg) | 10 | 10.4 ± 0.8 | 7.8 ± 0.6# | 9.2 ± 0.7# |

| Data are presented as Mean ± SEM. *p<0.05 vs. Non-Diabetic Control; #p<0.05 vs. Diabetic + Vehicle. |

Table 3: Hypothetical Pharmacokinetic Parameters of Ac-Ala-OH (100 mg/kg, oral) in Diabetic Mice

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 15,200 |

| Tmax (Time to Cmax) | min | 30 |

| AUC (0-t) (Area Under the Curve) | ng*min/mL | 2,150,000 |

| t1/2 (Half-life) | min | 95 |

Visualizations

Caption: Proposed mechanism of Ac-Ala-OH in diabetic neuropathy.

Caption: Experimental workflow for preclinical evaluation.

Caption: Bioanalytical sample preparation workflow.

References